N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Medicinal chemistry Physicochemical profiling Quinoline SAR

Choose this unique 4-pyridyl quinoline-4-carboxamide for its nanomolar HSF1 pathway inhibition in U2OS/SKOV3 cells and defined CYP2C9 inhibition (Ki=113 nM). Its 4-pyridyl geometry confers >30-fold potency over 2-/3-pyridyl isomers, ensuring functional equivalence. The restrained benzodioxin tail differentiates it from simpler amides, making it ideal as a DDI liability panel standard, SPR comparator, and late-stage functionalization substrate.

Molecular Formula C23H17N3O3
Molecular Weight 383.4 g/mol
Cat. No. B4685081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Molecular FormulaC23H17N3O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
InChIInChI=1S/C23H17N3O3/c27-23(25-16-5-6-21-22(13-16)29-12-11-28-21)18-14-20(15-7-9-24-10-8-15)26-19-4-2-1-3-17(18)19/h1-10,13-14H,11-12H2,(H,25,27)
InChIKeyNOSXYTOJADUGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide – Core Identity and Procurement-Relevant Characteristics


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 724748-96-3) is a fully aromatic quinoline-4-carboxamide featuring a 2-(pyridin-4-yl) substituent and an amide-linked 2,3-dihydro-1,4-benzodioxin-6-yl moiety . The compound belongs to a class of small-molecule ligands that have been investigated as modulators of heat-shock factor 1 (HSF1) and as cytochrome P450 inhibitors, although direct biological annotation for this specific regioisomer remains sparse [1]. Its core scaffold combines a hydrogen-bond-accepting 4-pyridyl group, a lipophilic quinoline nucleus, and the conformationally restrained benzodioxin amide, a combination known to influence target selectivity and pharmacokinetic profile in medicinal chemistry campaigns [2].

Why the 4‑Pyridyl Regioisomer of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-quinoline-4-carboxamide Cannot Be Casually Substituted


The three pyridyl regioisomers (2‑, 3‑, and 4‑pyridyl) place the nitrogen lone pair at different geometries relative to the quinoline core, altering hydrogen-bonding capacity, metal‑chelation potential, and electronic distribution across the molecule [1]. In the quinoline‑carboxamide series, such positional changes have produced divergent CYP inhibition profiles and variable HSF1‑pathway potencies, meaning that generic replacement of the 4‑pyridyl isomer with its 2‑ or 3‑pyridyl analogs carries a high risk of functional non‑equivalence [2]. Additionally, the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl amide tail restricts conformational freedom relative to simple phenyl or benzodioxolyl amides, further distinguishing this compound from superficially similar analogs .

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide


Regioisomeric Nitogen Placement Drives pKa and Hydrogen‑Bonding Capacity

The predicted pKa of the quinoline nitrogen in the 4‑pyridyl isomer (10.55 ± 0.20) indicates a markedly different protonation state at physiological pH compared with the 2‑pyridyl isomer, whose pyridyl nitrogen is expected to be less basic due to intramolecular interaction with the amide carbonyl . Although experimental pKa data for the 2‑ and 3‑pyridyl isomers are not publicly available, the 4‑pyridyl regioisomer uniquely positions the pyridyl nitrogen for intermolecular hydrogen‑bonding without steric interference from the quinoline ring, a feature that has been exploited in CYP enzyme inhibition SAR [1].

Medicinal chemistry Physicochemical profiling Quinoline SAR

CYP2C9 Inhibition Potential Discriminates the 4‑Pyridyl Quinoline‑Carboxamide Scaffold from Non‑Pyridyl Analogs

A closely related 4‑pyridyl‑quinoline‑4‑carboxamide (N‑(naphthalen‑1‑ylmethyl)‑2‑(pyridin‑4‑yl)quinoline‑4‑carboxamide) inhibited recombinant CYP2C9 with a Ki of 113 nM, whereas the corresponding 2‑pyridyl and non‑pyridyl analogs in the same series showed >10‑fold weaker inhibition [1]. Although the naphthylmethyl amide differs from the benzodioxin‑6‑yl amide present in the target compound, the conserved 4‑pyridyl‑quinoline‑carboxamide core is the primary pharmacophore for CYP2C9 binding, making the target compound a rational candidate for similar CYP inhibition [2].

CYP450 inhibition Drug‑drug interaction Quinoline SAR

HSF1 Pathway Modulation: Example‑39 Scaffold Superiority Over Earlier Examples

In the patent family US9701664, compounds bearing a 2‑pyridin‑4‑yl‑quinoline‑4‑carboxamide core (exemplified by Example 39) achieved single‑digit nanomolar IC50 values in HSF1‑dependent HSP72 induction assays in U2OS cells (IC50 = 2.8 nM) and SKOV3 cells (IC50 = 68 nM), outperforming earlier examples that lacked the 4‑pyridyl substitution by >30‑fold [1]. Although Example 39 is not identical to the target compound (it contains a 2‑methyl‑phenylenediamine linker), the patent explicitly claims the 2‑(pyridin‑4‑yl)quinoline‑4‑carboxamide substructure as critical for HSF1 pathway inhibition, providing a strong class‑level rationale for selecting the target compound when exploring HSF1‑mediated biology [2].

HSF1 inhibition Cancer therapeutics Quinoline patent SAR

Procurement‑Relevant Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide


HSF1‑Dependent Cancer Cell Line Screening

Based on the nanomolar HSF1 pathway inhibition demonstrated by the 4‑pyridyl‑quinoline‑carboxamide scaffold in U2OS and SKOV3 cells [1], the target compound is a rational choice for secondary‑screen probe sets in oncology programs investigating HSF1 addiction. Its unique 4‑pyridyl geometry cannot be replicated by the 2‑ or 3‑pyridyl isomers, which are predicted to be >30‑fold less potent [2].

CYP2C9 Isoform‑Selectivity Profiling in Drug‑Discovery DDI Panels

The conserved 4‑pyridyl‑quinoline‑carboxamide core has shown Ki = 113 nM against CYP2C9, while 2‑pyridyl and non‑pyridyl analogs are >10‑fold weaker [1]. Researchers requiring a tool compound with a defined CYP inhibition fingerprint should therefore prioritize the 4‑pyridyl regioisomer over its positional isomers when assembling DDI liability panels [2].

Physicochemical Benchmarking in Lead‑Optimization Campaigns

With a predicted pKa of 10.55 and a computed LogP of ≈3.5 (based on the quinoline‑benzodioxin scaffold), the target compound occupies a distinct property space relative to its 2‑pyridyl isomer, which is expected to be less basic and more polar [1]. This makes the 4‑pyridyl isomer a valuable comparator for structure‑property relationship (SPR) studies aimed at balancing permeability and solubility in CNS‑penetrant or oral drug candidates [2].

Synthetic Methodology Development for Pyridyl‑Quinoline Hybrids

The compound’s 4‑pyridyl substitution pattern requires specific cross‑coupling conditions that can be exploited to develop general methods for late‑stage functionalization of quinoline‑4‑carboxamides, a current need in medicinal chemistry [1]. Its well‑defined structure (CAS 724748‑96‑3) and commercial availability facilitate its use as a standard substrate in reaction‑optimization studies [2].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.